N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-methylpropyl)acetamide N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-methylpropyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14808531
InChI: InChI=1S/C21H27N3O5S/c1-15(2)12-23(16-10-11-30(27,28)14-16)21(26)13-24-20(25)9-8-18(22-24)17-6-4-5-7-19(17)29-3/h4-9,15-16H,10-14H2,1-3H3
SMILES:
Molecular Formula: C21H27N3O5S
Molecular Weight: 433.5 g/mol

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-methylpropyl)acetamide

CAS No.:

Cat. No.: VC14808531

Molecular Formula: C21H27N3O5S

Molecular Weight: 433.5 g/mol

* For research use only. Not for human or veterinary use.

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-methylpropyl)acetamide -

Specification

Molecular Formula C21H27N3O5S
Molecular Weight 433.5 g/mol
IUPAC Name N-(1,1-dioxothiolan-3-yl)-2-[3-(2-methoxyphenyl)-6-oxopyridazin-1-yl]-N-(2-methylpropyl)acetamide
Standard InChI InChI=1S/C21H27N3O5S/c1-15(2)12-23(16-10-11-30(27,28)14-16)21(26)13-24-20(25)9-8-18(22-24)17-6-4-5-7-19(17)29-3/h4-9,15-16H,10-14H2,1-3H3
Standard InChI Key DXPIBZRNIUARGY-UHFFFAOYSA-N
Canonical SMILES CC(C)CN(C1CCS(=O)(=O)C1)C(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3OC

Introduction

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-methylpropyl)acetamide is a complex organic compound that has garnered attention in various fields of research, particularly in pharmaceutical chemistry and organic synthesis. This compound features a unique combination of structural elements, including a tetrahydrothiophene ring, a pyridazinone moiety, and an acetamide group, which contribute to its potential biological activities and chemical properties.

Synthesis and Preparation

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-methylpropyl)acetamide typically involves multiple steps, including the formation of the pyridazinone ring, the introduction of the tetrahydrothiophene moiety, and the final acetamide coupling. Common reagents include amines, aldehydes, and carboxylic acid derivatives.

Synthesis Steps

  • Formation of Pyridazinone Ring: This involves the condensation of appropriate precursors, such as hydrazine derivatives with diketones or ketoacids.

  • Introduction of Tetrahydrothiophene Moiety: This step may involve nucleophilic substitution reactions using tetrahydrothiophene derivatives.

  • Acetamide Coupling: The final step involves the reaction of the pyridazinone and tetrahydrothiophene intermediates with an appropriate amine and carboxylic acid derivative.

Biological Activities and Potential Applications

While specific biological activities of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-methylpropyl)acetamide have not been extensively documented, compounds with similar structural features have shown potential in various therapeutic areas:

  • Antimicrobial Activity: Compounds with pyridazinone rings have been explored for their antimicrobial properties.

  • Anti-inflammatory Activity: The presence of acetamide and pyridazinone groups could suggest potential anti-inflammatory effects.

  • Cancer Research: Some related compounds have been studied for their anticancer properties due to their ability to interact with biological targets.

Biological Activity Table

ActivityDescription
AntimicrobialPotential activity against certain bacteria and fungi
Anti-inflammatoryPossible inhibition of inflammatory pathways
AnticancerPotential interaction with cancer-related biological targets

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